![molecular formula C25H20N4O2 B1670321 Devazepide CAS No. 103420-77-5](/img/structure/B1670321.png)
Devazepide
Übersicht
Beschreibung
Devazepide, also known as L-364,718 or MK-329, is a benzodiazepine drug . Unlike most benzodiazepines, it does not have an affinity for GABA A receptors. Instead, it acts as a CCK A receptor antagonist . It has been suggested as a potential treatment for various gastrointestinal problems including dyspepsia, gastroparesis, and gastric reflux . It is also widely used in scientific research into the CCK A receptor .
Synthesis Analysis
Devazepide is synthesized in a manner similar to other benzodiazepines . A study has described the synthesis of novel derivatives of 1,3,4-benzotriazepinone analogous to asperlicin and devazepide to achieve new lead compounds with enhanced potency of antitumor agents .Molecular Structure Analysis
The molecular formula of Devazepide is C25H20N4O2 . Its average mass is 408.452 Da and its monoisotopic mass is 408.158630 Da .Wissenschaftliche Forschungsanwendungen
Cancer Research: Bladder Carcinoma
Devazepide has been studied for its effects on bladder carcinoma cells. In a study, it was found to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma 5637 cells . The compound was shown to inhibit the proliferation significantly after incubation, induce G1–S cell cycle arrest, and promote apoptosis. This suggests that Devazepide could be a potential therapeutic agent for bladder cancer treatment.
Gastrointestinal Disorders
Devazepide acts as a CCK A receptor antagonist , which has implications for gastrointestinal research. It has been suggested as a potential treatment for various gastrointestinal problems, including dyspepsia, gastroparesis, and gastric reflux . By influencing the CCK A receptors, Devazepide can affect appetite and gastric emptying, making it a compound of interest for disorders related to these functions.
Ewing Tumor Cells
In vitro studies have shown that Devazepide can inhibit the growth of Ewing tumor cells . The compound reduced tumor growth significantly in a mouse tumor xenograft model, indicating its potential as an anti-tumor agent for this type of cancer.
Cell Cycle Regulation
Devazepide’s ability to induce G1–S cell cycle arrest is significant in the context of cancer research . By arresting the cell cycle, it can prevent the proliferation of cancer cells, providing a pathway for developing new cancer treatments.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is another key application of Devazepide in scientific research . By promoting apoptosis in cancer cells, Devazepide can help to reduce tumor growth and spread.
Migration Inhibition
Devazepide’s role in inhibiting cell migration is crucial in the study of metastasis . Preventing the migration of cancer cells can potentially limit the spread of cancer within the body, offering a strategic point of intervention for treatment.
Wirkmechanismus
Target of Action
Devazepide, also known as L-364,718 or MK-329, is a benzodiazepine derivative Instead, it acts as an antagonist for the peripheral (type-A) cholecystokinin (CCK A) receptor . The CCK A receptor plays a crucial role in various physiological processes, including satiety regulation, pancreatic enzyme secretion, and gall bladder contraction .
Mode of Action
Devazepide interacts with its primary target, the CCK A receptor, by blocking its action . This interaction results in the inhibition of both exogenous and endogenous CCK . As a result, it can increase appetite and accelerate gastric emptying .
Biochemical Pathways
The primary biochemical pathway affected by Devazepide is the cholecystokinin (CCK) pathway . By acting as a CCK A receptor antagonist, Devazepide can influence various physiological actions such as satiety regulation, pancreatic enzyme secretion, and gall bladder contraction .
Pharmacokinetics
It is known to be an orally active antagonist of cck-stimulated pancreaticobiliary output in humans .
Result of Action
Devazepide has been shown to have significant effects at the molecular and cellular levels. It can inhibit the proliferation of cells, such as human bladder cancer (BC) 5637 cells . It also induces G1–S cell cycle arrest and apoptosis, and inhibits cell migration . At the molecular level, Devazepide can down-regulate CyclinD1 expression, and up-regulate Bax, PARP1, and Cleaved Caspase-3 expression .
Safety and Hazards
Devazepide is classified as Acute toxicity, Oral (Category 1), H300, which means it is fatal if swallowed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to give water to drink and seek medical advice immediately .
Zukünftige Richtungen
Devazepide has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . This suggests that it could represent a new therapeutic approach in the management of bladder carcinoma .
Relevant Papers The papers retrieved suggest that Devazepide can have an anti-tumor effect on the growth of multiple types of human cancer . Another paper discusses the impact of Devazepide on Ewing’s tumor patients .
Eigenschaften
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Devazepide | |
CAS RN |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.